molecular formula C8H7NOS B13868043 2-Hydroxy-5-methylsulfanylbenzonitrile

2-Hydroxy-5-methylsulfanylbenzonitrile

Cat. No.: B13868043
M. Wt: 165.21 g/mol
InChI Key: DOJOAMVAOBHGJK-UHFFFAOYSA-N
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Description

2-Hydroxy-5-methylsulfanylbenzonitrile is an organic compound with the molecular formula C8H7NOS It is a derivative of benzonitrile, featuring a hydroxyl group at the second position and a methylsulfanyl group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-methylsulfanylbenzonitrile typically involves the introduction of the hydroxyl and methylsulfanyl groups onto a benzonitrile core. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 2-chlorobenzonitrile, is reacted with sodium methylthiolate in the presence of a base to introduce the methylsulfanyl group. The hydroxyl group can then be introduced via a subsequent hydroxylation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-methylsulfanylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Acid chlorides for esterification, alkyl halides for etherification.

Major Products Formed

    Oxidation: 2-Hydroxy-5-methylsulfinylbenzonitrile, 2-Hydroxy-5-methylsulfonylbenzonitrile.

    Reduction: 2-Hydroxy-5-methylsulfanylaniline.

    Substitution: Various esters and ethers depending on the substituents used.

Scientific Research Applications

2-Hydroxy-5-methylsulfanylbenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-methylsulfanylbenzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes or disruption of cell membranes. The exact pathways involved would require further investigation and characterization.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-methylphenylbenzotriazole: Similar structure but with a benzotriazole group instead of a nitrile.

    2-Hydroxy-5-methoxybenzonitrile: Similar structure but with a methoxy group instead of a methylsulfanyl group.

    2-Hydroxy-5-methylsulfonylbenzonitrile: Similar structure but with a sulfonyl group instead of a methylsulfanyl group.

Uniqueness

2-Hydroxy-5-methylsulfanylbenzonitrile is unique due to the presence of both a hydroxyl and a methylsulfanyl group on the benzonitrile core. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H7NOS

Molecular Weight

165.21 g/mol

IUPAC Name

2-hydroxy-5-methylsulfanylbenzonitrile

InChI

InChI=1S/C8H7NOS/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4,10H,1H3

InChI Key

DOJOAMVAOBHGJK-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)O)C#N

Origin of Product

United States

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